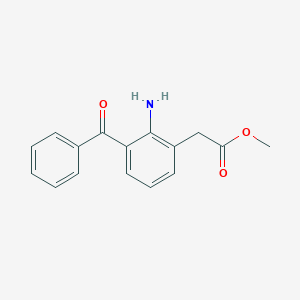

Methyl 2-amino-3-benzoylphenylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-amino-3-benzoylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-20-14(18)10-12-8-5-9-13(15(12)17)16(19)11-6-3-2-4-7-11/h2-9H,10,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIAJRFXWYEOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401217397 | |

| Record name | Benzeneacetic acid, 2-amino-3-benzoyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401217397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61941-58-0 | |

| Record name | Benzeneacetic acid, 2-amino-3-benzoyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61941-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 2-amino-3-benzoyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401217397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Amino 3 Benzoylphenylacetate

Direct Esterification and Alkylation Approaches

Direct esterification of the corresponding carboxylic acid and alkylation of its carboxylate salt are the most straightforward methods for the preparation of methyl 2-amino-3-benzoylphenylacetate.

Esterification of 2-Amino-3-benzoylphenylacetic Acid with Methanol (B129727)

The direct esterification of 2-amino-3-benzoylphenylacetic acid with methanol is a common and effective synthetic route. researchgate.net This transformation is typically facilitated by an acid catalyst to activate the carboxylic acid group towards nucleophilic attack by methanol.

A general method for the esterification of amino acids involves their reaction with methanol in the presence of a catalyst like trimethylchlorosilane, which offers mild conditions and good to excellent yields. nih.govresearchgate.net The reaction is typically stirred at room temperature, and upon completion, the product can be isolated by concentrating the reaction mixture. nih.gov

Table 1: General Conditions for Esterification of Amino Acids with Methanol

| Catalyst | Solvent | Temperature | Work-up | Reference |

| Trimethylchlorosilane | Methanol | Room Temperature | Rotary Evaporation | nih.govresearchgate.net |

| Sulfuric Acid | Methanol | 85-88 °C | HPLC determination | google.com |

| Chlorosulphonic Acid | Methanol | Not specified | Not specified | google.com |

| Phosgene (B1210022) | Methanol | Not specified | Not specified | google.com |

This table presents general conditions and may require optimization for the specific substrate.

An alternative to acid-catalyzed esterification is the alkylation of a carboxylate salt with an alkylating agent such as methyl iodide. This method proceeds via an SN2 mechanism. The first step involves the preparation of the sodium salt of 2-amino-3-benzoylphenylacetic acid. This is typically achieved by reacting the carboxylic acid with a sodium base, such as sodium hydroxide (B78521). prepchem.com

While the direct use of methyl iodide to esterify the sodium salt of 2-amino-3-benzoylphenylacetic acid is a plausible synthetic step, specific literature examples for this exact transformation are not prevalent. However, the principle is well-established in organic synthesis. For instance, N-methylation of N-acyl and N-carbamoyl amino acids is commonly carried out using sodium hydride to form the alkoxide, followed by reaction with methyl iodide. monash.edu A similar approach can be envisioned for the O-alkylation of the carboxylate.

A variety of other reagents and conditions have been developed for the esterification of amino acids, which could be applied to the synthesis of methyl 2-amino-3-benzoylphenylacetate. These methods aim to overcome challenges such as the zwitterionic nature of amino acids and the need for mild reaction conditions to prevent side reactions.

Protic acids like sulfuric acid and p-toluenesulfonic acid, as well as thionyl chloride, are commonly used for this transformation. nih.gov For example, heating a mixture of an amino acid, methanol, and sulfuric acid has been shown to give high yields of the corresponding methyl ester. google.com Chlorosulphonic acid can also be used to generate an alkyl hydrosulphate in situ, which then facilitates the esterification. google.com Another approach involves the use of halocarbonyl compounds like phosgene in the presence of an excess of alcohol under anhydrous conditions. google.com

Synthesis from Advanced Precursors

The target molecule can also be synthesized from more complex molecules through strategic bond cleavages or functional group interconversions.

Preparation via Hydrolysis of 2-Acetamido-3-benzoylphenylacetate Esters

A common strategy in the synthesis of amino esters is the use of a protecting group for the amine functionality to prevent unwanted side reactions during other synthetic steps. The acetamido group is a frequently used protecting group for amines. Therefore, methyl 2-amino-3-benzoylphenylacetate can be prepared from its N-acetylated precursor, methyl 2-acetamido-3-benzoylphenylacetate.

Derivation from Indole-Based Intermediates

Indole (B1671886) derivatives represent a class of advanced precursors that could potentially be converted to 2-amino-3-benzoylphenylacetate derivatives. The core structure of the target molecule is a substituted aniline (B41778), which can, in principle, be derived from the corresponding indole through oxidative cleavage of the heterocyclic ring.

Various synthetic methods exist for the preparation of substituted indoles. researchgate.netnih.govbeilstein-journals.org For instance, poly(2-ethyl-3-methyl-1H-indole) has been synthesized via intramolecular cyclization of poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] in polyphosphoric acid. researchgate.net While a direct synthetic route from a specific indole precursor to methyl 2-amino-3-benzoylphenylacetate is not explicitly documented in the reviewed literature, the chemical relationship between these structures suggests that such a transformation is theoretically feasible and could be an area for further synthetic exploration.

Ozonolysis of Ethyl α-(2-methyl-3-phenylindol-7-yl)acetate Precursors

One potential, though not widely documented, synthetic route to Methyl 2-amino-3-benzoylphenylacetate involves the ozonolysis of a suitably substituted indole derivative, such as Ethyl α-(2-methyl-3-phenylindol-7-yl)acetate. Ozonolysis is a powerful organic reaction that cleaves unsaturated bonds, such as the double bond within the pyrrole (B145914) ring of an indole nucleus, using ozone (O₃). wikipedia.orglibretexts.orgmasterorganicchemistry.com

The proposed reaction would proceed via the initial attack of ozone on the electron-rich C2-C3 double bond of the indole ring, leading to the formation of an unstable primary ozonide (molozonide). This intermediate would then rapidly rearrange to a more stable secondary ozonide (1,2,4-trioxolane). Subsequent workup of the ozonide, typically under reductive conditions to avoid over-oxidation of the desired products, would cleave the heterocyclic ring. A reductive workup, for instance using dimethyl sulfide (B99878) (DMS) or zinc and water, would yield the target 2-amino-3-benzoylphenylacetate derivative. The choice of workup condition is crucial to prevent the oxidation of the newly formed amino and aldehyde/ketone functionalities. masterorganicchemistry.com

Table 1: Hypothetical Ozonolysis Conditions and Expected Products

| Precursor | Ozonolysis Conditions | Expected Major Product |

| Ethyl α-(2-methyl-3-phenylindol-7-yl)acetate | 1. O₃, CH₂Cl₂/MeOH, -78 °C2. DMS (reductive workup) | Methyl 2-amino-3-benzoylphenylacetate |

| Ethyl α-(2-methyl-3-phenylindol-7-yl)acetate | 1. O₃, CH₂Cl₂/MeOH, -78 °C2. H₂O₂ (oxidative workup) | 2-amino-3-benzoylphenylacetic acid (Amfenac) |

Note: This table is based on established principles of ozonolysis and represents a plausible synthetic pathway.

Cyclization and Rearrangement Strategies

Alternative and more established synthetic routes to compounds structurally related to Methyl 2-amino-3-benzoylphenylacetate often employ cyclization and rearrangement reactions. These strategies can offer greater control over the final product's structure and stereochemistry.

One such approach could involve an intramolecular cyclization of a suitably substituted acyclic precursor to form a heterocyclic intermediate, which is then rearranged to the desired phenylacetate (B1230308). For instance, a substituted ortho-nitro- or ortho-azidobenzoyl compound could undergo a condensation reaction followed by a reductive cyclization to form an indole or a related heterocycle. Subsequent ring-opening and functional group manipulation could then lead to the target molecule.

Rearrangement reactions are also a cornerstone in the synthesis of complex aromatic compounds. uchicago.edunumberanalytics.comresearchgate.net For example, a Beckmann rearrangement of a suitably substituted oxime could be envisioned to construct the desired aminobenzophenone core. Following the establishment of the core structure, the acetic acid side chain could be introduced via various methods, such as a Willgerodt-Kindler reaction or through cross-coupling methodologies. inventivapharma.com

While specific examples for the synthesis of Methyl 2-amino-3-benzoylphenylacetate via these exact pathways are not extensively documented, the synthesis of the parent compound, amfenac, has been reported through multi-step sequences that likely involve such strategic cyclizations and rearrangements.

Mechanistic Investigations of Synthetic Pathways

Elucidation of Reaction Mechanisms in Amine-Substituted Phenylacetate Formation

The formation of amine-substituted phenylacetates, such as Methyl 2-amino-3-benzoylphenylacetate, via the ozonolysis of indole precursors is governed by the Criegee mechanism. wikipedia.org This mechanism describes the stepwise process of ozone addition across a double bond and the subsequent cleavage and rearrangement to form carbonyl compounds.

The reaction initiates with a 1,3-dipolar cycloaddition of ozone to the C2-C3 double bond of the indole ring to form a primary ozonide (molozonide). This intermediate is highly unstable and undergoes a retro-1,3-dipolar cycloaddition to cleave into a carbonyl compound and a carbonyl oxide (Criegee intermediate). These two fragments then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (1,2,4-trioxolane). The final products are obtained upon workup of this secondary ozonide. The nature of the substituents on the indole ring can influence the regioselectivity of the ozone attack and the stability of the intermediates.

Kinetic Studies of Key Transformation Steps

Kinetic studies of the key transformation steps in the synthesis of Methyl 2-amino-3-benzoylphenylacetate are crucial for optimizing reaction conditions and maximizing yields. While specific kinetic data for the ozonolysis of Ethyl α-(2-methyl-3-phenylindol-7-yl)acetate is not available, studies on the ozonation of other N-heterocyclic compounds provide valuable insights. rsc.orgnih.govresearchgate.net

The rate of ozonolysis is generally dependent on the electron density of the double bond, with more electron-rich double bonds reacting faster. The reaction is typically second-order, being first-order in both ozone and the substrate. The rate constants for the ozonation of heterocyclic compounds can vary significantly depending on the structure of the heterocycle and the reaction conditions, such as solvent and temperature. For instance, the reaction of ozone with pyrrole has been shown to be significantly faster than with pyrazole, highlighting the influence of the ring system. rsc.org

Table 2: Representative Second-Order Rate Constants for Ozonation of N-Heterocyclic Compounds

| Compound | Rate Constant (k, M⁻¹s⁻¹) | pH | Reference |

| Pyrrole | (1.4 ± 1.1) × 10⁶ | 7 | rsc.org |

| Imidazole | (2.3 ± 0.1) × 10⁵ | 7 | rsc.org |

| Pyrazole | (5.6 ± 0.9) × 10¹ | 7 | rsc.org |

| Pyridine (B92270) | 0.37 - 57 | - | nih.gov |

This table presents data for related heterocyclic compounds to illustrate the range of reactivity towards ozone and is not specific to the precursor of Methyl 2-amino-3-benzoylphenylacetate.

Stereochemical Aspects of Methyl 2-amino-3-benzoylphenylacetate Synthesis

The synthesis of Methyl 2-amino-3-benzoylphenylacetate presents interesting stereochemical considerations, particularly if the α-carbon of the acetate (B1210297) moiety is substituted, creating a chiral center. In such cases, controlling the stereochemistry to obtain a single enantiomer is often a critical aspect of the synthesis, especially for pharmaceutical applications.

Enantioselective synthesis of α-amino esters can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. nih.govnih.govrsc.orgacs.orgdocumentsdelivered.com For instance, the asymmetric alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary can provide access to enantiomerically enriched α-amino acids. documentsdelivered.com Similarly, catalytic asymmetric methods, such as hydrogen-bond-donor catalysis, can be employed for the enantioselective synthesis of α-allyl amino esters. nih.gov

If the synthesis proceeds through a racemic mixture, chiral resolution techniques, such as diastereomeric salt formation with a chiral resolving agent or chiral chromatography, would be necessary to separate the enantiomers. The specific stereochemical outcome of a synthetic route will depend on the chosen methodology and the nature of the intermediates and transition states involved.

Chemical Transformations and Derivatization of Methyl 2 Amino 3 Benzoylphenylacetate

Derivatization via the Amine Moiety

The primary amine group in Methyl 2-amino-3-benzoylphenylacetate is a key site for derivatization, enabling reactions such as acylation, amidation, and condensations with carbonyl compounds to form imines and subsequently, heterocyclic rings.

The nucleophilic nature of the primary aromatic amine allows it to readily undergo acylation with reagents like acyl chlorides and anhydrides to form the corresponding amides. While specific studies on the acylation of Methyl 2-amino-3-benzoylphenylacetate are not extensively detailed in the available literature, the reactivity is analogous to that of other aminobenzoate esters, such as methyl anthranilate.

These reactions typically proceed in the presence of a base to neutralize the acid byproduct. The resulting N-acylated products can exhibit significantly different chemical and biological properties compared to the parent molecule.

Table 1: Representative Acylation Reactions of Aromatic Amines (Note: This table presents general acylation reactions of aromatic amines as specific examples for Methyl 2-amino-3-benzoylphenylacetate are not readily available in the literature.)

| Acylating Agent | Reaction Conditions | Product Type |

| Acetyl Chloride | Pyridine (B92270), 0°C to rt | N-acetyl derivative |

| Benzoyl Chloride | 10% NaOH (aq) | N-benzoyl derivative |

| Acetic Anhydride | Heat or acid catalyst | N-acetyl derivative |

Amidation, the formation of an amide bond, is a fundamental transformation in organic synthesis. Direct amidation of the amine in Methyl 2-amino-3-benzoylphenylacetate with carboxylic acids can be achieved using coupling agents that activate the carboxylic acid.

The primary amine of Methyl 2-amino-3-benzoylphenylacetate can react with aldehydes and ketones to form imines (Schiff bases). A specific example involves the reaction with formaldehyde (B43269). In a documented procedure, Methyl 2-amino-3-benzoylphenylacetate is reacted with formaldehyde in acetonitrile, followed by reduction with sodium cyanoborohydride under acidic conditions (glacial acetic acid), to yield the N,N-dimethylated product. google.com This reaction proceeds through the initial formation of an iminium ion, which is then reduced in situ.

Table 2: Reductive Amination of Methyl 2-amino-3-benzoylphenylacetate

| Carbonyl Compound | Reducing Agent | Solvent | Product | Reference |

| Formaldehyde | Sodium Cyanoborohydride | Acetonitrile | Methyl 2-(dimethylamino)-3-benzoylphenylacetate | google.com |

This transformation highlights the utility of the amine functionality in introducing further alkyl substituents.

The formation of an imine via the reaction with a carbonyl compound is often the first step in the synthesis of various heterocyclic systems. The benzoylphenylacetate backbone provides a unique scaffold for the construction of novel fused ring systems. For instance, the intramolecular cyclization of derivatives formed from the reaction of the amine with bifunctional reagents can lead to the formation of benzodiazepines, quinazolines, or other complex heterocyclic structures. The specific reaction pathways and resulting heterocyclic systems would depend on the nature of the carbonyl compound and the reaction conditions employed.

Derivatization via the Ester Moiety

The methyl ester group of Methyl 2-amino-3-benzoylphenylacetate is susceptible to nucleophilic attack, primarily through hydrolysis and transesterification reactions.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-Amino-3-benzoylphenylacetic acid, under either acidic or basic conditions. A common method for the preparation of this acid involves the hydrolysis of the related 7-benzoylindolin-2-one (B132705) precursor in a dilute aqueous base, such as 3N sodium hydroxide (B78521) solution. google.com The reaction is typically carried out for a short period (0.5 to 1.0 hour) and may be conducted under an inert atmosphere to prevent oxidation. google.com Following hydrolysis, the basic solution is neutralized with a weak acid, like glacial acetic acid, to a pH of 6-7 to precipitate the carboxylic acid. google.com It is noted that recrystallization of 2-amino-3-benzoylphenylacetic acid can sometimes lead to partial cyclization back to the 7-benzoylindolin-2-one. google.com

Table 3: Hydrolysis of 7-Benzoylindolin-2-one to 2-Amino-3-benzoylphenylacetic Acid

| Reagent | Solvent | Reaction Time | Product | Reference |

| 3N Sodium Hydroxide | Water | 0.5 - 1.0 hour | 2-Amino-3-benzoylphenylacetic Acid | google.com |

Transesterification involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to form a different ester. This reaction is useful for modifying the ester group to alter the solubility and other physicochemical properties of the molecule. For example, reaction with a higher boiling point alcohol, such as ethanol (B145695) or isopropanol, in the presence of a catalyst like sodium methoxide (B1231860) or a strong acid, would lead to the formation of the corresponding ethyl or isopropyl ester. The equilibrium of the reaction is typically driven forward by removing the methanol (B129727) byproduct. While specific studies on the transesterification of Methyl 2-amino-3-benzoylphenylacetate are not prevalent, the principles are well-established for similar aromatic esters.

Reactions with Nucleophiles for Amide Formation

The primary amino group on the phenylacetate (B1230308) ring of Methyl 2-amino-3-benzoylphenylacetate is nucleophilic and can react with various electrophilic reagents to form amide bonds. This transformation is a cornerstone of organic synthesis, allowing for the introduction of a wide array of acyl groups onto the molecule. The formation of an amide bond typically involves the reaction of the amine with an activated carboxylic acid derivative. nih.gov

Common methods for this transformation include:

Reaction with Acyl Chlorides: In the presence of a non-nucleophilic base, such as pyridine or triethylamine, the amino group readily attacks the highly electrophilic carbonyl carbon of an acyl chloride. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Reaction with Carboxylic Anhydrides: Similar to acyl chlorides, acid anhydrides are effective acylating agents for forming amides. A base is also typically used in these reactions.

Reaction with Carboxylic Acids using Coupling Agents: Direct reaction with a carboxylic acid is generally inefficient. google.com Therefore, coupling agents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. mdpi.com

These reactions are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.

| Reactant | Reagent/Conditions | Product |

|---|---|---|

| Acetyl Chloride | Pyridine, Dichloromethane (DCM), 0 °C to rt | Methyl 2-acetamido-3-benzoylphenylacetate |

| Benzoic Acid | EDC, HOBt, Dimethylformamide (DMF) | Methyl 2-benzamido-3-benzoylphenylacetate |

| Acetic Anhydride | Triethylamine, DCM | Methyl 2-acetamido-3-benzoylphenylacetate |

Transformations Involving the Benzoyl Group

The benzoyl group contains a ketone functionality and an aromatic ring, both of which can undergo a variety of chemical transformations.

The carbonyl group of the benzoyl moiety can be selectively reduced to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents. The choice of reagent can influence the selectivity and outcome, especially in the presence of other reducible functional groups like the methyl ester.

Sodium Borohydride (NaBH₄): This is a mild reducing agent capable of reducing ketones and aldehydes. It is often used in alcoholic solvents like methanol or ethanol. It will selectively reduce the benzoyl ketone without affecting the less reactive methyl ester.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ will reduce the benzoyl ketone as well as the methyl ester group, leading to a diol product. Careful control of reaction conditions, such as low temperatures, may allow for some selectivity, but it is generally less selective than NaBH₄ for this purpose.

The resulting secondary alcohol introduces a new chiral center into the molecule.

| Reagent | Solvent | Primary Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol | Methyl 2-amino-3-(hydroxy(phenyl)methyl)phenylacetate |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), followed by aqueous workup | (2-amino-3-(hydroxy(phenyl)methyl)phenyl)ethanol |

The benzoyl group itself contains a phenyl ring that can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The carbonyl group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. msu.edumasterorganicchemistry.com The other phenyl ring, which is substituted with the amino and alkylacetate groups, is activated towards EAS. Therefore, achieving selective substitution on the benzoyl phenyl ring requires careful control of reaction conditions.

Common SEAr reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group, primarily at the meta position of the benzoyl ring.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can introduce a halogen atom onto the ring, again favoring the meta position. libretexts.org

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 2-amino-3-(3-nitrobenzoyl)phenylacetate |

| Bromination | Br₂, FeBr₃ | Methyl 2-amino-3-(3-bromobenzoyl)phenylacetate |

The electrophilic carbon atom of the benzoyl group's carbonyl is susceptible to attack by strong nucleophiles, such as organometallic reagents. This reaction, known as nucleophilic addition, transforms the ketone into a tertiary alcohol and forms a new carbon-carbon bond. masterorganicchemistry.comlibretexts.org

Grignard Reagents (R-MgX): Organomagnesium halides are powerful nucleophiles that readily add to ketones. For example, reacting the substrate with methylmagnesium bromide (CH₃MgBr) would yield a tertiary alcohol with a newly introduced methyl group.

Organolithium Reagents (R-Li): These are even more reactive than Grignard reagents and will also add to the carbonyl carbon to form a tertiary alcohol.

These reactions provide an effective route for elaborating the carbon skeleton of the molecule.

| Nucleophile (Reagent) | Solvent | Product after Aqueous Workup |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Diethyl Ether or THF | Methyl 2-amino-3-(1-hydroxy-1-phenylethyl)phenylacetate |

| Phenyllithium (C₆H₅Li) | Diethyl Ether | Methyl 2-amino-3-(hydroxydiphenylmethyl)phenylacetate |

Application of Methyl 2 Amino 3 Benzoylphenylacetate As a Synthetic Intermediate

Synthesis of Related Phenylacetic Acid Derivatives

The ester and amino functionalities of methyl 2-amino-3-benzoylphenylacetate are key reaction points for the synthesis of its corresponding acid, salts, and other derivatives.

The conversion of methyl 2-amino-3-benzoylphenylacetate to its corresponding carboxylate salt is a fundamental transformation. This is typically achieved through saponification, which involves the hydrolysis of the methyl ester group under basic conditions. For instance, treatment of the methyl ester with a base like sodium hydroxide (B78521) in a suitable solvent (such as an alcohol/water mixture) leads to the formation of the sodium salt of 2-amino-3-benzoylphenylacetic acid. This salt has been noted for its potent anti-inflammatory activity. chemicalbook.com

The general reaction for the saponification is as follows:

Methyl 2-amino-3-benzoylphenylacetate + NaOH → Sodium 2-amino-3-benzoylphenylacetate + Methanol (B129727)

This straightforward hydrolysis provides access to the free carboxylic acid upon subsequent acidification, or the salt can be isolated directly. These salts are often preferred in pharmaceutical applications due to their increased solubility in aqueous media compared to the parent ester or carboxylic acid.

The methyl ester group can be converted to other esters or amides, significantly broadening the range of accessible derivatives.

Esters: Other alkyl esters can be prepared through transesterification. This process typically involves reacting the methyl ester with a different alcohol (e.g., ethanol (B145695), propanol) in the presence of an acid or base catalyst. csic.es For example, reacting methyl 2-amino-3-benzoylphenylacetate with ethanol would yield ethyl 2-amino-3-benzoylphenylacetate, a compound which has also demonstrated anti-inflammatory properties. chemicalbook.com

Amides: The synthesis of amides from this precursor is of significant interest, most notably for the production of Nepafenac (2-amino-3-benzoylphenylacetamide). While direct amidation of the methyl ester is chemically feasible, prominent synthetic routes to Nepafenac often proceed through a related intermediate, 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide. google.com This intermediate is subsequently reduced using a desulfurization agent like Raney Nickel to yield the final amide product, Nepafenac. chemicalbook.comgoogle.comgoogle.com This multi-step approach is an effective strategy for constructing the acetamide (B32628) side chain.

Table 1: Synthesis of Nepafenac via Desulfurization This table is interactive and allows you to sort the data by clicking on the column headers.

| Starting Material | Reagent | Solvent(s) | Yield | Purity |

|---|---|---|---|---|

| 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide | Raney Nickel | THF / Water | 86% | 99.8% |

| 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide | Raney Nickel | Acetone | 99% (crude) | >99% |

| 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide | Raney Nickel | Cyclopentanone / Methanol | 95% (crude) | Not specified |

Data sourced from multiple synthetic procedures. chemicalbook.comgoogle.com

Construction of Fused Heterocyclic Systems

The molecular framework of methyl 2-amino-3-benzoylphenylacetate contains the essential elements for intramolecular cyclization reactions to form various nitrogen-containing fused rings.

The structure of 2-amino-3-benzoylphenylacetate is isomeric to precursors that could theoretically form isoquinolinone scaffolds. A plausible, though not widely documented, pathway would involve the intramolecular cyclization between the aniline (B41778) nitrogen and the phenylacetic acid side chain. This would likely require initial conversion of the ester to a more reactive species or an amide, followed by an intramolecular acylation or condensation reaction onto the benzoyl-substituted ring to form the lactam ring characteristic of isoquinolinones. However, specific literature detailing this direct transformation from methyl 2-amino-3-benzoylphenylacetate is not prominent. General methods for isoquinolone synthesis often rely on different starting materials and catalytic systems, such as the annulation of benzamides with alkynes. mdpi.com

An intramolecular cyclization could theoretically yield an indolinone (oxindole) scaffold. This transformation would involve the formation of an amide bond between the aromatic amino group and the acetic acid side chain. Such a reaction typically proceeds by activating the carboxylic acid (or in this case, the ester) and subsequent attack by the amine. While this pathway is chemically feasible, the synthesis is more commonly reported in the reverse direction, where indoline (B122111) derivatives are used as precursors to prepare 2-amino-3-benzoylphenylacetic acid and its salts. chemicalbook.com This suggests that the phenylacetic acid structure may be thermodynamically more stable or that other synthetic routes to indolinones are more efficient.

The diverse functional groups within methyl 2-amino-3-benzoylphenylacetate make it a potential precursor for a variety of other novel heterocycles. The presence of an o-amino benzophenone (B1666685) system opens up possibilities for reactions that lead to complex fused systems.

Potential, though not explicitly cited for this specific molecule, synthetic pathways include:

Quinoline (B57606) Synthesis: The aniline and the adjacent benzoyl ketone group could undergo condensation reactions with compounds containing an activated methylene (B1212753) group, such as β-ketoesters or malononitrile, in a Friedländer-type annulation to form highly substituted quinoline rings.

Benzodiazepine (B76468) Formation: The o-amino benzophenone core is a classic starting point for the synthesis of 1,4-benzodiazepines. Reaction with amino acids or their derivatives could lead to the formation of a seven-membered diazepine (B8756704) ring fused to the existing benzene (B151609) ring.

Acridone (B373769) Synthesis: Intramolecular cyclization involving the carboxyl group (after hydrolysis of the ester) and the benzophenone ring could potentially lead to acridone derivatives, though this would likely require harsh conditions.

These examples represent plausible synthetic applications based on the known reactivity of the functional groups present in the molecule, highlighting its potential for generating diverse heterocyclic scaffolds. scholaris.camdpi.com

Advanced Synthetic Pathways to Complex Molecular Architectures

Methyl 2-amino-3-benzoylphenylacetate serves as a versatile and highly valuable intermediate in the synthesis of complex molecular structures, particularly heterocyclic systems that form the core of many pharmacologically active compounds. The strategic placement of an amino group, a benzoyl ketone, and a methyl ester within the molecule allows for a diverse range of chemical transformations. These functionalities can be selectively manipulated to construct intricate polycyclic frameworks through advanced synthetic strategies, including cascade reactions, convergent syntheses, and the development of chiral analogs.

Cascade and Tandem Reactions Utilizing the Compound's Reactivity

Cascade reactions, also known as tandem or domino reactions, are chemical processes in which multiple bonds are formed in a single operation without isolating intermediates. arkat-usa.org This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. The unique arrangement of functional groups in Methyl 2-amino-3-benzoylphenylacetate makes it an ideal substrate for designing cascade sequences to build complex heterocyclic architectures like quinazolines and benzodiazepines.

The reactivity of the primary amino group and the adjacent benzoyl ketone allows for a sequence of reactions, often initiated by the condensation of the amine with another reactant. For example, tandem reactions involving 2-aminobenzophenones (the parent class of the title compound) have been developed to synthesize quinazolines. mdpi.comnih.gov In one such strategy, a 2-aminobenzophenone (B122507) reacts with a tertiary amine (as a carbon source) and an ammonium (B1175870) salt (as a nitrogen source) in the presence of an iodine catalyst and molecular oxygen as a green oxidant. nih.gov This process involves a cascade of C-H amination, nucleophilic addition, condensation, and oxidation to furnish the quinazoline (B50416) ring system in a single pot. nih.gov

Another prominent application is in the palladium-catalyzed synthesis of 1,4-benzodiazepines. nih.gov A precursor derived from a 2-aminobenzophenone can undergo a palladium-catalyzed cascade cyclization with a suitable partner, such as a propargylic carbonate. The reaction proceeds through the formation of a π-allylpalladium intermediate, which then undergoes an intramolecular nucleophilic attack by a nitrogen atom to construct the seven-membered benzodiazepine core. nih.govmdpi.com These methodologies highlight how the inherent reactivity of the aminobenzophenone scaffold can be harnessed to rapidly assemble complex molecular frameworks.

| Reaction Type | Key Reactants | Catalyst/Reagent | Resulting Architecture | Reference |

|---|---|---|---|---|

| Iodine-Catalyzed Aerobic Oxidative Amination/Cyclization | 2-Aminobenzophenone, N-methylamines, NH4Cl | I2, O2 (oxidant) | Quinazolines | nih.gov |

| Copper-Catalyzed Tandem Oxidation/Cyclization | 2-Aminobenzonitrile, Benzyl (B1604629) alcohol | Copper catalyst, Air (oxidant) | Quinazolinones | rsc.org |

| Palladium-Catalyzed Cyclization Cascade | N-tosyl-2-aminobenzylamine, Propargylic carbonate | Palladium catalyst | 1,4-Benzodiazepines | nih.govmdpi.com |

| Microwave-Assisted Three-Component Synthesis | 2-Aminobenzophenone, Benzaldehyde, HMDS | TMSOTf, Microwave irradiation | Substituted Quinazolines | nih.gov |

Convergent Synthesis Strategies

A key convergent approach for synthesizing 1,4-benzodiazepines involves the intramolecular Buchwald-Hartwig N-arylation. mdpi.com In this strategy, a precursor is first assembled by attaching a side chain containing an N-H bond and an aryl halide to the 2-aminobenzophenone core. The subsequent palladium-catalyzed intramolecular cyclization forges the key N-aryl bond, completing the benzodiazepine skeleton. This late-stage cyclization is a hallmark of a convergent approach. mdpi.com

Similarly, palladium-catalyzed carbonylation reactions represent another convergent pathway. An ortho-halogenated aniline derivative can be coupled with an amine and carbon monoxide in a palladium-catalyzed process to construct the 1,4-benzodiazepin-5-one skeleton. mdpi.comgoogle.com Methyl 2-amino-3-benzoylphenylacetate can be envisioned as a key fragment in such strategies, where it is coupled with another functionalized fragment to rapidly build the target complex molecule. These methods rely on the robust and predictable nature of palladium catalysis to join significant molecular fragments with high efficiency.

| Convergent Strategy | Key Fragments | Catalyst System | Bond Formed in Key Step | Final Product Class | Reference |

|---|---|---|---|---|---|

| Intramolecular Buchwald-Hartwig N-Arylation | Pre-assembled chain on 2-aminobenzophenone containing an N-H bond and an aryl halide | Pd(OAc)2, BINAP | Aryl C-N | 1,4-Benzodiazepinones | mdpi.com |

| Palladium-Catalyzed Carbonylation | o-Bromoaniline derivative, Amine, Carbon Monoxide | Pd(OAc)2, PPh3 | Aryl C-C(O) and Amide C-N | 1,4-Benzodiazepin-5-ones | mdpi.comgoogle.com |

| Ugi Four-Component Reaction followed by Cyclization | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic acid | None (for Ugi), then Pd-catalyst | Multiple, then Aryl C-N | 1,4-Benzodiazepin-2,5-diones | mdpi.com |

| Palladium-Catalyzed Carboamination | N-allyl-2-aminobenzylamine, Aryl bromide | Pd(CH3CN)2Cl2, PPh2Cy | Aryl C-C and C-N | Saturated 1,4-Benzodiazepines | mdpi.com |

Development of Chiral Analogs

The synthesis of single-enantiomer compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities. nih.gov Developing chiral analogs of Methyl 2-amino-3-benzoylphenylacetate or its derivatives allows for the creation of enantiomerically pure complex molecules, which is crucial for studying structure-activity relationships and developing selective therapeutic agents. The asymmetric synthesis of such chiral analogs can be achieved through several principal strategies.

One approach is the use of a chiral pool , where a readily available chiral starting material is used to introduce stereochemistry. For instance, the amino group of the parent compound could be acylated with a chiral amino acid, embedding chirality into the molecule for subsequent transformations.

A second, more versatile strategy involves asymmetric catalysis , where a prochiral substrate is converted into a chiral product using a chiral catalyst. For the benzophenone moiety, the ketone can be a target for asymmetric reduction using a chiral catalyst (e.g., a Noyori-type hydrogenation catalyst) to produce a chiral alcohol with high enantiomeric excess. Alternatively, chiral ligands, such as chiral aminophosphines, can be used in transition-metal-catalyzed reactions to induce asymmetry during the construction of the heterocyclic ring. nih.govrsc.org

A third method is the use of chiral reagents or auxiliaries . Chiral lithium amide bases, for example, have been employed for the enantioselective deprotonation of prochiral ketones, creating a chiral enolate that can then react with an electrophile. psu.edu While direct application to Methyl 2-amino-3-benzoylphenylacetate is not widely reported, these established methodologies in asymmetric synthesis provide a clear roadmap for the development of its chiral analogs and their subsequent conversion into enantiopure complex molecular architectures.

| Asymmetric Strategy | Description | Potential Application to Target Scaffold | Type of Chiral Product | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | Incorporation of a readily available enantiopure molecule. | Acylation of the amino group with a natural amino acid. | Chiral amides and subsequent cyclized products. | nih.gov |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Asymmetric reduction of the benzoyl ketone; Asymmetric C-N or C-C bond formation using a chiral metal-ligand complex. | Chiral secondary alcohols; Enantiomerically enriched heterocycles. | nih.govrsc.org |

| Chiral Reagents/Auxiliaries | Stoichiometric use of a chiral molecule to direct a stereoselective reaction. | Enantioselective deprotonation of the position alpha to the ketone using a chiral lithium amide base. | Chiral enolates and their subsequent alkylated products. | psu.edu |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer of a racemic mixture. | Enzymatic hydrolysis of the methyl ester of a racemic derivative. | Separated enantiomers of a chiral carboxylic acid. | nih.gov |

Spectroscopic and Computational Characterization in Academic Research

Advanced Spectroscopic Analysis of Structure and Purity

Spectroscopic methods are fundamental in confirming the identity, structure, and purity of Methyl 2-amino-3-benzoylphenylacetate. Each technique offers unique insights into different aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For Methyl 2-amino-3-benzoylphenylacetate, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.

In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For instance, protons on the aromatic rings will resonate at different frequencies compared to the methyl protons of the ester group. The integration of the signals corresponds to the number of protons, and the splitting patterns (e.g., singlets, doublets, triplets) reveal neighboring proton interactions.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the identification of the carbonyl carbons of the ester and ketone groups, the aromatic carbons, and the methyl carbon.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Methyl 2-amino-3-benzoylphenylacetate (Illustrative)

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 8.0 | 115 - 150 |

| NH₂ Protons | 5.0 - 6.0 | - |

| CH₂ Protons | 3.8 - 4.2 | 40 - 50 |

| OCH₃ Protons | 3.5 - 3.9 | 50 - 55 |

| C=O (Ketone) | - | 190 - 200 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of Methyl 2-amino-3-benzoylphenylacetate and to study its fragmentation pattern, which can further confirm its structure. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation patterns for this molecule would involve the cleavage of the ester group, the benzoyl group, and other characteristic bond breakages. The stability of the resulting fragments, such as acylium ions and carbocations, influences the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk

Table 2: Expected Key Fragments in the Mass Spectrum of Methyl 2-amino-3-benzoylphenylacetate

| Fragment | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 269.29 |

| [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester | 238 |

| [M - COOCH₃]⁺ | Loss of the entire methyl ester group | 210 |

| [C₆H₅CO]⁺ | Benzoyl cation | 105 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is employed to identify the functional groups present in Methyl 2-amino-3-benzoylphenylacetate. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Key characteristic absorption bands would include:

N-H stretching of the primary amine group, typically appearing as two bands in the range of 3300-3500 cm⁻¹.

C=O stretching of the ketone and ester carbonyl groups, which would appear as strong absorptions in the region of 1650-1750 cm⁻¹. The exact position can help distinguish between the two carbonyls.

C-O stretching of the ester group, found in the 1000-1300 cm⁻¹ region.

Aromatic C=C stretching vibrations, which give rise to bands in the 1450-1600 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of chromophores, such as the benzoyl group and the phenyl rings, allows the molecule to absorb UV or visible light, promoting electrons to higher energy orbitals. The resulting spectrum, showing absorbance versus wavelength, is characteristic of the conjugated systems within the molecule. The UV-Vis spectrum of Methyl 2-amino-3-benzoylphenylacetate is expected to show absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.net

Table 3: Typical IR Absorption Frequencies and UV-Vis Maxima for Methyl 2-amino-3-benzoylphenylacetate

| Spectroscopic Technique | Functional Group / Transition | Typical Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR Spectroscopy | N-H Stretch (Amine) | 3300 - 3500 |

| IR Spectroscopy | C=O Stretch (Ketone) | ~1680 |

| IR Spectroscopy | C=O Stretch (Ester) | ~1730 |

| UV-Vis Spectroscopy | π-π* Transition | 200 - 280 |

Chromatographic Techniques for Mixture Analysis and Purification

Chromatographic techniques are essential for the separation and purification of Methyl 2-amino-3-benzoylphenylacetate from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a commonly used method. In HPLC, the compound is passed through a column containing a stationary phase, and its retention time—the time it takes to travel through the column—is a characteristic property that depends on its affinity for the stationary and mobile phases. By using a suitable detector, such as a UV detector, the purity of the compound can be determined.

Gas Chromatography (GC) can also be employed, particularly if the compound is sufficiently volatile and thermally stable. In GC, the compound is vaporized and passed through a column, and its retention time is measured.

Theoretical and Computational Chemistry Studies

In addition to experimental techniques, theoretical and computational chemistry provides a deeper understanding of the electronic structure and reactivity of Methyl 2-amino-3-benzoylphenylacetate.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to model the molecular and electronic structure of Methyl 2-amino-3-benzoylphenylacetate. indexcopernicus.com These calculations can predict various properties, including:

Optimized molecular geometry: The most stable three-dimensional arrangement of the atoms.

Electronic properties: The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the HOMO-LUMO energy gap. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity. indexcopernicus.com

Spectroscopic properties: Theoretical calculations can predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions, which can be compared with experimental data to validate both the experimental and theoretical results. researchgate.net

Reactivity descriptors: DFT can be used to calculate various parameters that describe the reactivity of the molecule, such as electronegativity, hardness, and softness. The molecular electrostatic potential (MEP) map can also be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. indexcopernicus.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Conformational Analysis and Energy Minimization Studies

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical, chemical, and biological properties. For a flexible molecule like Methyl 2-amino-3-benzoylphenylacetate, with several rotatable bonds, numerous conformations are possible.

Methodology: Researchers typically employ computational chemistry methods to explore the potential energy surface of the molecule. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, often with a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

The process involves:

Initial Geometry Optimization: A starting molecular structure is optimized to find a local minimum on the potential energy surface.

Conformational Search: A systematic search for different conformers is performed by rotating the key dihedral angles. For Methyl 2-amino-3-benzoylphenylacetate, these would include the bonds connecting the phenyl rings to the carbonyl and amino groups, and the ester group to the phenylacetate (B1230308) core.

Energy Minimization: Each identified conformer is then subjected to energy minimization to find the most stable three-dimensional arrangement.

Expected Findings: The studies would likely reveal several low-energy conformers. The relative energies of these conformers would indicate their population distribution at a given temperature. Intramolecular interactions, such as hydrogen bonding between the amino group and the carbonyl oxygen of the ester or benzoyl group, would be expected to play a significant role in stabilizing certain conformations. The results are often presented in a data table summarizing the dihedral angles, relative energies, and Boltzmann populations of the stable conformers.

Table 1: Hypothetical Energy Minimization Data for Major Conformers of Methyl 2-amino-3-benzoylphenylacetate

| Conformer | Dihedral Angle 1 (°C-C-C=O) | Dihedral Angle 2 (°C-C-N-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 15.2 | -5.8 | 0.00 | 65.3 |

| 2 | -165.8 | 175.1 | 0.85 | 20.1 |

| 3 | 178.9 | -4.5 | 1.50 | 14.6 |

Note: This table is illustrative and based on typical findings for similar molecules. Actual values would require specific computational studies.

Molecular Dynamics Simulations of Reaction Intermediates

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including the conformational changes and interactions of transient species like reaction intermediates.

Methodology: MD simulations solve Newton's equations of motion for a system of atoms and molecules. For studying reaction intermediates of Methyl 2-amino-3-benzoylphenylacetate, the process would involve:

System Setup: The reaction intermediate would be placed in a simulation box, often with a solvent to mimic reaction conditions.

Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM) that accurately describes the interactions between the atoms of the intermediate and the solvent would be chosen.

Simulation: The simulation would be run for a sufficient length of time (nanoseconds to microseconds) to observe the dynamic behavior of the intermediate.

Expected Findings: MD simulations could reveal the preferred conformations of a reaction intermediate in a solvent, the stability of these conformations, and the timescale of transitions between them. This information is critical for understanding the reaction mechanism and the factors that control the reaction rate and selectivity. For instance, simulations could show how solvent molecules interact with and stabilize a charged intermediate.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is a powerful tool for predicting spectroscopic parameters and elucidating reaction pathways, complementing experimental work.

Methodology:

Spectroscopic Parameters: Using the optimized geometries of the stable conformers obtained from energy minimization studies, various spectroscopic properties can be calculated.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO).

IR Spectroscopy: Vibrational frequencies and intensities can be calculated to predict the infrared spectrum.

UV-Vis Spectroscopy: Electronic transitions can be calculated using Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectrum.

Reaction Pathways: To study a chemical reaction, computational methods can be used to map out the entire reaction coordinate. This involves:

Locating Transition States: Identifying the highest energy point along the reaction path that connects reactants and products.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the located transition state correctly connects the desired reactants and products.

Expected Findings: The predicted spectroscopic data can be compared with experimental spectra to confirm the structure of the compound and its conformers. The calculated reaction pathways provide a detailed microscopic view of the chemical transformation, including the structure of the transition state and the energy profile of the reaction. This information is invaluable for understanding reaction mechanisms and designing more efficient synthetic routes.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Experimental Value |

| ¹H NMR | δ (ppm) for NH₂ | 5.5-6.0 |

| ¹³C NMR | δ (ppm) for C=O (benzoyl) | ~195 |

| IR | ν (cm⁻¹) for C=O stretch (ester) | ~1730 |

| UV-Vis | λmax (nm) | ~250, ~340 |

Note: This table is illustrative. Actual data would be required for a direct comparison.

Future Directions and Emerging Research Avenues

Sustainable Synthetic Methodologies for Methyl 2-amino-3-benzoylphenylacetate

The drive towards green chemistry is significantly influencing the synthesis of key chemical intermediates like Methyl 2-amino-3-benzoylphenylacetate. Future research is increasingly focused on developing environmentally benign and economically viable synthetic routes. A primary synthesis method involves the esterification of the sodium salt of 2-amino-3-benzoylphenylacetic acid with methyl iodide in dimethylformamide. While effective, this method highlights opportunities for greener alternatives.

Future sustainable methodologies are likely to explore:

Catalyst-Free Conditions: The development of protocols that eliminate the need for catalysts, particularly those based on heavy metals, is a key goal. For instance, catalyst-free synthesis of related heterocyclic compounds, such as 2-amino-2-chromenes, has been successfully achieved in ionic liquids, offering a potential pathway for the synthesis of Methyl 2-amino-3-benzoylphenylacetate precursors. asianpubs.org

Eco-Friendly Catalysts: Research is being directed towards the use of biodegradable and recyclable catalysts. For example, eggshell/Fe3O4 nanocomposites have been used as a biodegradable catalyst for the synthesis of 2-amino-3-cyano-4H-chromene derivatives, showcasing the potential for natural-source-derived catalysts in similar organic transformations. ajgreenchem.com Another approach involves using solid superacids like sulfated zirconia, which can be easily recovered and reused, for the synthesis of benzodiazepines from o-phenylenediamine and ketones. iitm.ac.in

Green Solvents: A shift from traditional organic solvents to more environmentally friendly options such as water, ionic liquids, or deep eutectic solvents is anticipated. The synthesis of quinoline (B57606) derivatives, for example, has been demonstrated in a low melting mixture of L-(+)-tartaric acid and urea, which acts as both the reaction medium and catalyst. researchgate.net

| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |

| Catalyst-Free Synthesis | Eliminating metal catalysts in the esterification or precursor synthesis steps. | Reduced environmental impact, simplified purification, and lower costs. |

| Eco-Friendly Catalysts | Utilizing biodegradable catalysts like eggshell-based nanocomposites or recyclable solid acids. | Enhanced sustainability, catalyst reusability, and waste reduction. |

| Green Solvents | Employing water, ionic liquids, or deep eutectic solvents in reaction steps. | Reduced use of volatile organic compounds (VOCs) and improved process safety. |

Exploration of Novel Catalytic Reactions

The functional groups present in Methyl 2-amino-3-benzoylphenylacetate, namely the amino, ester, and benzophenone (B1666685) moieties, offer a rich landscape for the exploration of novel catalytic reactions. Future research is expected to leverage these reactive sites to synthesize a diverse range of complex molecules.

Promising areas of investigation include:

Palladium-Catalyzed Reactions: Palladium catalysts have been extensively used for the synthesis of 2-aminobenzophenone (B122507) derivatives and their subsequent conversion to benzodiazepines. Future work could explore palladium-catalyzed C-H bond activation or cross-coupling reactions directly on the Methyl 2-amino-3-benzoylphenylacetate backbone to introduce further molecular complexity. nih.gov A one-pot, three-step reaction of 2-alkynyl arylazides catalyzed by palladium and copper precursors has been developed for the synthesis of 2-aminobenzophenones. bohrium.com

Copper-Catalyzed Reactions: Copper-catalyzed reactions offer a more economical and sustainable alternative to palladium. Research into copper-catalyzed C-N and C-C bond-forming reactions using Methyl 2-amino-3-benzoylphenylacetate as a substrate could lead to the development of novel synthetic methodologies.

Photocatalysis: The use of visible-light photocatalysis is a rapidly growing area in organic synthesis. The benzophenone moiety within the target molecule could potentially act as an intrinsic photosensitizer, enabling novel intramolecular or intermolecular reactions upon irradiation. Research on the photocatalytic applications of benzophenone derivatives for water splitting suggests the potential for photo-induced transformations. asianpubs.org

| Catalytic System | Potential Transformation | Significance |

| Palladium Catalysis | C-H functionalization, cross-coupling reactions. | Introduction of diverse functional groups for creating new molecular scaffolds. |

| Copper Catalysis | Economical C-N and C-C bond formation. | Development of cost-effective and sustainable synthetic routes. |

| Photocatalysis | Light-induced intramolecular or intermolecular reactions. | Access to novel reaction pathways under mild and environmentally friendly conditions. |

Applications in Materials Science Precursor Synthesis

The unique chemical structure of Methyl 2-amino-3-benzoylphenylacetate makes it a promising candidate as a precursor for the synthesis of advanced materials. The presence of both an amine and an ester group allows for its potential use as a monomer in polymerization reactions.

Future research in this area could focus on:

Polyamide Synthesis: The amino and ester functionalities of Methyl 2-amino-3-benzoylphenylacetate can be exploited for the synthesis of novel polyamides. These polymers could exhibit unique thermal and mechanical properties due to the bulky benzophenone side group. Enzymatic polymerization is an emerging sustainable method for polyamide synthesis. techscience.cn

High-Performance Polymers: The rigid aromatic backbone of the molecule suggests that polymers derived from it could possess high thermal stability and mechanical strength, making them suitable for applications in high-performance plastics and composites.

Functional Materials: The benzophenone unit is a well-known photo-crosslinker. Incorporating this moiety into polymer chains could lead to the development of photo-curable resins and coatings.

| Polymer Type | Potential Synthetic Route | Potential Properties and Applications |

| Polyamides | Polycondensation of Methyl 2-amino-3-benzoylphenylacetate with dicarboxylic acids. | Enhanced thermal stability, unique mechanical properties, potential for high-performance applications. |

| Photo-crosslinkable Polymers | Copolymerization of a derivative of Methyl 2-amino-3-benzoylphenylacetate with other monomers. | Development of photo-curable materials for coatings, adhesives, and 3D printing. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of Methyl 2-amino-3-benzoylphenylacetate and its derivatives is well-suited for integration with modern flow chemistry and automated synthesis technologies. These platforms offer significant advantages in terms of process control, safety, and scalability.

Future developments in this domain are expected to include:

Continuous Flow Synthesis: The development of a continuous flow process for the synthesis of Methyl 2-amino-3-benzoylphenylacetate would enable on-demand production, improved reaction efficiency, and enhanced safety by minimizing the handling of hazardous reagents. purdue.edu Continuous flow processes have been successfully developed for the synthesis of benzodiazepines, demonstrating the feasibility of this approach for related compounds. purdue.eduresearchgate.net

Automated Optimization: Automated platforms can be used to rapidly screen and optimize reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize waste. whiterose.ac.uk This approach can significantly accelerate the development of efficient and sustainable synthetic processes.

Microreactor Technology: The use of microreactors can offer precise control over reaction parameters, leading to improved product selectivity and yield. This technology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

| Technology | Application to Methyl 2-amino-3-benzoylphenylacetate | Key Advantages |

| Continuous Flow Chemistry | Development of a continuous process for synthesis and derivatization. | Enhanced safety, improved efficiency, on-demand production, and scalability. |

| Automated Synthesis | Rapid optimization of reaction parameters for synthesis. | Accelerated process development, reduced waste, and improved yields. |

| Microreactor Technology | Precise control over reaction conditions for improved selectivity. | Higher product purity, better heat and mass transfer, and safer handling of reactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.